molecular formula C13H13FN4O2 B10957093 1-ethyl-4-{[(4-fluorophenyl)carbonyl]amino}-1H-pyrazole-3-carboxamide

1-ethyl-4-{[(4-fluorophenyl)carbonyl]amino}-1H-pyrazole-3-carboxamide

Cat. No.: B10957093
M. Wt: 276.27 g/mol
InChI Key: FVVONTZRFTTZFF-UHFFFAOYSA-N
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Description

1-ethyl-4-{[(4-fluorophenyl)carbonyl]amino}-1H-pyrazole-3-carboxamide is a synthetic organic compound belonging to the class of pyrazole carboxamides. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and agricultural sciences. The presence of the fluorophenyl group and the pyrazole ring structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-4-{[(4-fluorophenyl)carbonyl]amino}-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation using ethyl halides in the presence of a base such as potassium carbonate.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced through an acylation reaction using 4-fluorobenzoyl chloride in the presence of a base like triethylamine.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group by reacting the intermediate with an appropriate amine under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-4-{[(4-fluorophenyl)carbonyl]amino}-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen addition.

    Substitution: Substituted products with nucleophiles replacing the fluorine atom.

Scientific Research Applications

1-ethyl-4-{[(4-fluorophenyl)carbonyl]amino}-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals, such as fungicides and herbicides, due to its bioactive properties.

Mechanism of Action

The mechanism of action of 1-ethyl-4-{[(4-fluorophenyl)carbonyl]amino}-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. For instance, it may inhibit succinate dehydrogenase, disrupting the mitochondrial electron transport chain and leading to cellular energy depletion.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-ethyl-4-{[(4-fluorophenyl)carbonyl]amino}-1H-pyrazole-3-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable candidate for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H13FN4O2

Molecular Weight

276.27 g/mol

IUPAC Name

1-ethyl-4-[(4-fluorobenzoyl)amino]pyrazole-3-carboxamide

InChI

InChI=1S/C13H13FN4O2/c1-2-18-7-10(11(17-18)12(15)19)16-13(20)8-3-5-9(14)6-4-8/h3-7H,2H2,1H3,(H2,15,19)(H,16,20)

InChI Key

FVVONTZRFTTZFF-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(=O)N)NC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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